Methyl 2-formyl-4,6-dimethoxybenzoate

Catalog No.
S12557699
CAS No.
M.F
C11H12O5
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formyl-4,6-dimethoxybenzoate

Product Name

Methyl 2-formyl-4,6-dimethoxybenzoate

IUPAC Name

methyl 2-formyl-4,6-dimethoxybenzoate

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C11H12O5/c1-14-8-4-7(6-12)10(11(13)16-3)9(5-8)15-2/h4-6H,1-3H3

InChI Key

PTIGLYXTHFLNMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)C=O

Methyl 2-formyl-4,6-dimethoxybenzoate is an organic compound with the molecular formula C₁₁H₁₂O₅. This compound is a derivative of benzoic acid, characterized by the presence of both formyl and methoxy functional groups. The structure consists of a benzoate core with two methoxy groups at the 4 and 6 positions and a formyl group at the 2 position. Its unique structure imparts significant chemical reactivity, making it valuable in various synthetic applications and biological studies.

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate.
  • Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
  • Substitution: The methoxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 2-formyl-4,6-dimethoxybenzoate can be synthesized through various methods, with one common approach involving:

  • Formation of the benzoate: Starting from a suitable benzoic acid derivative.
  • Introduction of the formyl group: This can be achieved through a Vilsmeier-Haack reaction or similar methodologies that introduce carbonyl functionalities.
  • Methoxy group installation: Typically accomplished via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

The synthesis often requires careful control of reaction conditions to ensure high yields and purity .

Methyl 2-formyl-4,6-dimethoxybenzoate finds applications across several fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity.
  • Material Science: Employed in producing specialty chemicals and materials that require specific reactivity profiles.

Interaction studies involving methyl 2-formyl-4,6-dimethoxybenzoate focus on its reactivity with enzymes and other biomolecules. These studies are crucial for understanding how this compound may influence metabolic pathways or interact with pharmacological targets. The specific interactions depend on the functional groups present, particularly the reactivity of the formyl group .

Methyl 2-formyl-4,6-dimethoxybenzoate can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 2,4-dimethoxybenzoateLacks the formyl groupLess reactive in oxidation/reduction reactions
Methyl 2-formyl-3,5-dimethoxybenzoateDifferent positioning of methoxy groupsVariation in reactivity due to structural differences
Methyl 2,6-dimethoxybenzoateTwo methoxy groups but no formyl groupDifferent reactivity profile compared to target compound
Methyl 2-hydroxy-4,6-dimethoxy-3-methylbenzoateHydroxyl group replaces formylPotentially different biological activity

These comparisons illustrate how variations in functional group positioning and types can significantly alter chemical behavior and potential applications in synthesis and biology .

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

224.06847348 g/mol

Monoisotopic Mass

224.06847348 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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